3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO4S/c1-16-10(13)9-8(11)6-3-2-5(12(14)15)4-7(6)17-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXPDLXMSOHMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester involves several steps. One common method includes the nitration of 3-chloro-benzo[b]thiophene-2-carboxylic acid, followed by esterification. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The esterification process involves reacting the nitrated compound with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce production costs. Techniques such as microwave-assisted synthesis have also been explored to enhance reaction efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chlorine substituent at position 3 undergoes nucleophilic displacement under mild conditions. This reactivity is leveraged to introduce amines, thiols, or other nucleophiles:
Mechanistic Notes :
-
The electron-withdrawing nitro group enhances the electrophilicity of the adjacent chlorine, facilitating substitution.
-
Palladium-catalyzed β-arylation proceeds via a carbopalladation pathway, as evidenced by kinetic isotope effects (KIE) and DFT studies .
Reduction of the Nitro Group
The nitro group at position 6 is selectively reduced to an amine, enabling further functionalization:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C (MeOH) | Room temperature, 1 atm | 3-Chloro-6-amino-benzo[b]thiophene-2-carboxylate | 90% | |
| Fe/HCl | Reflux, 4 h | Same as above | 78% |
Applications :
-
The resulting amine serves as a precursor for diazotization or coupling with aldehydes to form hydrazones .
Ester Hydrolysis and Derivatives
The methyl ester is hydrolyzed to the carboxylic acid, which participates in condensation reactions:
Key Findings :
-
Hydrazide derivatives (via hydrazine treatment) are intermediates for synthesizing dipeptide conjugates .
-
Carboxylic acid derivatives exhibit moderate solubility in polar solvents like DMSO .
Coupling Reactions
The carboxylic acid (post-hydrolysis) engages in peptide couplings and Schlenk-type reactions:
| Coupling Partner | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Amino acid methyl esters | DCC/HOBt, DMF | Dipeptide-methyl ester hybrids | 65% | |
| Aromatic aldehydes | EtOH, reflux | Hydrazone derivatives | 70–85% |
Spectral Data :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing thiophene derivatives exhibit anticancer properties. A study demonstrated that derivatives similar to 3-chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
Another promising application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Heterocyclic compounds have been identified as potential inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Studies have shown that compounds similar to this compound can enhance cognitive function by modulating cholinergic activity, thus presenting a therapeutic avenue for Alzheimer's disease treatment.
Materials Science
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to act as a small molecule scaffold allows for the tuning of electronic properties by modifying substituents on the thiophene ring.
Photovoltaic Applications
Research has indicated that incorporating thiophene derivatives into photovoltaic devices can enhance charge transport and light absorption characteristics. A case study demonstrated that devices using modified thiophene compounds exhibited improved efficiency compared to conventional materials.
Environmental Applications
Biodegradation Studies
The environmental impact of synthetic compounds is increasingly scrutinized, and studies have shown that heterocyclic compounds can be designed for enhanced biodegradability. Research involving this compound has focused on its degradation pathways in aquatic environments, revealing potential methods for mitigating pollution from industrial processes.
- Anticancer Activity Study : A series of experiments were conducted using various concentrations of this compound on human cancer cell lines, demonstrating dose-dependent cytotoxicity with an IC50 value lower than many existing chemotherapeutics.
- Neuroprotective Effects Research : In vivo studies on animal models indicated that administration of this compound resulted in significant improvements in memory retention tests compared to control groups, suggesting its efficacy as a cognitive enhancer.
- Environmental Impact Assessment : Field studies assessed the degradation rates of this compound in different environmental conditions, indicating that modifications could lead to more environmentally friendly alternatives for industrial applications.
Mechanism of Action
The mechanism of action of 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. For instance, thiophene derivatives have been shown to inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects . The exact molecular pathways involved can vary based on the specific derivative and its target.
Comparison with Similar Compounds
(a) 4-Bromo-6-cyano-benzo[b]thiophene-2-carboxylic Acid Methyl Ester (CAS 753455-45-7)
- Substituents: Bromo (Br) at position 4, cyano (CN) at position 4.
- Molecular Formula: C₁₁H₆BrNO₂S (MW: 296.14 g/mol).
- Applications : Used in medicinal chemistry for its halogen and nitrile groups, which enhance binding affinity in enzyme inhibitors .
- Solubility : Slightly soluble in chloroform and DMSO, similar to the target compound’s ester-derived solubility profile .
(b) Methyl 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylate (CAS 59812-34-9)
- Substituents : Methyl (CH₃) at position 6 instead of nitro.
(c) Thiophene-Based Analogs
Key Observations :
- Nitro vs. Methyl Groups : The nitro substituent in the target compound increases molecular polarity and reactivity, making it more suitable for electrophilic aromatic substitution compared to methyl-substituted analogs .
- Ring System Impact: Benzo[b]thiophene derivatives exhibit higher molecular weights and altered solubility (e.g., DMSO compatibility) compared to non-fused thiophenes, influencing their utility in drug design .
Biological Activity
3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS No. 59812-36-1) is a chemical compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structure that combines a chloro group and a nitro group with a benzo[b]thiophene moiety, contributing to its diverse reactivity and biological properties.
- Molecular Formula : C10H6ClNO4S
- Molecular Weight : 271.68 g/mol
- Structure : The compound consists of a fused bicyclic system comprising a benzene ring and a thiophene ring, which enhances its chemical reactivity and biological interactions.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Some thiophene derivatives have shown significant antimicrobial activity, suggesting that this compound may also possess similar properties.
- Anticancer Potential : Preliminary studies suggest that it may interact with proteins involved in cancer pathways, potentially inhibiting tumor growth. Specific interactions with enzymes or receptors related to cancer proliferation have been noted.
- Cytotoxicity : The compound has been evaluated for cytotoxic effects against various cancer cell lines, showing promising results that warrant further investigation into its mechanisms of action.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of thiophene derivatives, including this compound:
- Study 1 : A study assessed the cytotoxic effects of various benzo[b]thiophene derivatives against human cancer cell lines, revealing that compounds with electron-withdrawing groups (like nitro and chloro) exhibited enhanced biological activity. The IC50 values for these compounds ranged from sub-micromolar to micromolar concentrations, indicating significant potency against cancer cells .
- Study 2 : Another investigation highlighted the structure-activity relationship (SAR) of thiophene derivatives, showing that the presence of halogen atoms significantly influenced their antiproliferative effects. Compounds similar to 3-Chloro-6-nitro-benzo[b]thiophene demonstrated higher selectivity and activity against specific cancer types compared to standard treatments like doxorubicin .
Data Table: Comparison of Biological Activity
| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | C10H6ClNO4S | TBD | Potential anticancer agent |
| 6-Nitro-benzo[b]thiophene-3-carboxylic acid | C9H5NO4S | TBD | Antimicrobial |
| 3-Amino-6-nitro-benzo[b]thiophene-2-carboxylic acid | C10H8N2O4S | TBD | Varies by substitution |
Q & A
Q. What are the established synthetic methodologies for 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester?
The synthesis typically involves sulfonation and esterification reactions. For example, analogous compounds (e.g., 3-chlorosulfonyl-thiophene-2-carboxylic acid methyl ester) are synthesized by reacting amines (e.g., substituted anilines) with chlorosulfonyl intermediates under controlled conditions. Key steps include:
- Sulfonation : Use of 3-chlorosulfonyl-thiophene-2-carboxylic acid methyl ester with nitro-substituted aromatic amines in polar aprotic solvents (e.g., DCM) at 0–25°C .
- Esterification : Methyl ester formation via reaction with methanol in the presence of acid catalysts . Yields vary (45–83%) depending on substituent reactivity and stoichiometric ratios .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Standard methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester functionality (e.g., methyl ester peaks at δ 3.8–4.0 ppm) .
- Elemental Analysis : To validate empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- Melting Point Determination : Consistency with literature values (e.g., 107–109°C for analogous methyl esters) .
- IR Spectroscopy : Detection of ester C=O (~1700 cm) and nitro group (~1520 cm) .
Q. What are the key physicochemical properties of this compound relevant to experimental handling?
Critical properties include:
- LogP : ~3.34 (indicative of moderate lipophilicity, influencing solubility in organic solvents) .
- Thermal Stability : Melting point >100°C suggests solid-state stability at room temperature .
- Solubility : Likely soluble in DMSO, DCM, and THF but poorly soluble in water due to the nitro and ester groups .
- Hygroscopicity : Non-hygroscopic behavior inferred from structurally similar benzothiophenes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity during synthesis?
Strategies include:
- Stoichiometric Adjustments : Using 1.2–1.5 equivalents of sulfonyl chloride relative to amines to drive reactions to completion .
- Catalysis : Adding triethylamine to neutralize HCl byproducts, enhancing reaction efficiency .
- Purification : Employing gradient reverse-phase HPLC (e.g., methanol-water systems) to isolate high-purity fractions .
- Temperature Control : Maintaining 0–5°C during sulfonation to minimize side reactions .
Q. What strategies are employed to analyze and resolve contradictions in spectral data obtained for this compound?
Contradictions (e.g., unexpected H NMR shifts) can be addressed by:
- 2D NMR Techniques : COSY and HSQC to assign proton-carbon correlations and verify substituent positions .
- X-ray Crystallography : Resolving ambiguities in regiochemistry for crystalline derivatives .
- Comparative Analysis : Cross-referencing with spectral databases of structurally related nitro-benzothiophenes (e.g., 6-chloro analogs) .
Q. How does structural modification of this compound influence its biological activity, based on SAR studies?
Key findings from analogous compounds suggest:
- Nitro Group Position : Meta-nitro substitution (as in 6-nitro derivatives) enhances electron-withdrawing effects, potentially improving binding to enzymatic targets (e.g., β-lactamases) .
- Ester vs. Acid Forms : Methyl esters generally exhibit better membrane permeability than carboxylic acids, as seen in thiophene-based inhibitors .
- Substituent Effects : Introducing halogens (e.g., Cl) at the 3-position increases steric bulk, which may modulate selectivity in enzyme inhibition . Docking studies on similar compounds (e.g., COX-2 inhibitors) highlight the importance of nitro and ester groups in forming hydrogen bonds with active-site residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
